2-tert-Butyl-1,1,3,3-tetramethylguanidine

Description

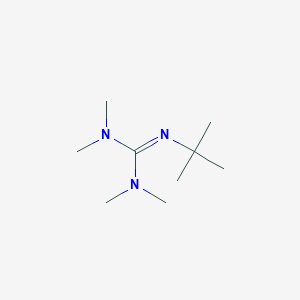

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1,1,3,3-tetramethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-9(2,3)10-8(11(4)5)12(6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHJFPFNGVDEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393758 | |

| Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29166-72-1 | |

| Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29166-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butyl-1,1,3,3-tetramethyl-guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

history of 2-tert-Butyl-1,1,3,3-tetramethylguanidine

An In-depth Technical Guide to 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's Base)

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound (BTMG), famously known as Barton's Base. We delve into the historical context of its development, its synthesis, physicochemical properties, and its multifaceted applications as a potent, sterically hindered, non-nucleophilic base in organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this powerful chemical tool.

Introduction: The Need for a Sterically Hindered Strong Base

In the realm of organic synthesis, the precise control of reactivity is paramount. The choice of a base is often a critical decision that can dictate the outcome of a reaction. While strong bases are essential for the deprotonation of weakly acidic protons, their utility can be hampered by their nucleophilicity, leading to undesired side reactions.[1][2][3] This challenge spurred the development of non-nucleophilic bases, which possess high proton affinity but exhibit low reactivity towards electrophilic centers, primarily due to steric hindrance.[2][3] Among this class of reagents, the guanidines have emerged as exceptionally strong organic bases, a property attributed to the resonance stabilization of their protonated form.[4]

This compound (BTMG), or Barton's Base, is a preeminent example of a sterically hindered guanidine base.[5][6] Its unique combination of high basicity and low nucleophilicity has made it an indispensable tool for a wide array of chemical transformations, offering a mild and selective alternative to traditional inorganic and organometallic bases.[7]

A Historical Perspective: The Genesis of Barton's Base

The development of BTMG is credited to the pioneering work of Nobel laureate Sir Derek H. R. Barton and his colleagues. In 1982, Barton's group reported the synthesis and properties of a series of sterically hindered guanidines, including BTMG.[5][8] Their research was driven by the need for inexpensive, strong, and non-nucleophilic bases that could overcome the limitations of existing reagents, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which are susceptible to alkylation.[9] The introduction of the bulky tert-butyl group, along with the four methyl groups, effectively shields the nitrogen atoms, significantly diminishing their nucleophilicity while preserving their high basicity.[7]

Synthesis and Physicochemical Properties

Synthetic Pathway

The most common and practical synthesis of this compound involves a two-step process.[5] It begins with the formation of a Vilsmeier salt from the reaction of a phosgene equivalent, such as triphosgene, with N,N,N',N'-tetramethylurea.[7][9] This is followed by the reaction of the Vilsmeier salt with tert-butylamine to yield the desired guanidine.[5] The use of triphosgene is a significant improvement over the use of the highly toxic phosgene gas, making the procedure more amenable to standard laboratory settings.[9]

Caption: Synthetic route to this compound (BTMG).

Physicochemical Data

BTMG is a colorless to slightly yellow liquid with a characteristic strong ammoniacal odor.[10] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁N₃ | [10] |

| Molecular Weight | 171.29 g/mol | [10] |

| Appearance | Clear to slightly yellow liquid | [10] |

| Boiling Point | 88-89 °C at 43 mmHg | [11] |

| Density | 0.86 g/cm³ | [10] |

| Refractive Index | 1.457 (at 20 °C) | [11] |

| pKa (in Acetonitrile) | 24.31 | [5] |

| pKa (in 50% aq. Ethanol) | 14 | [5][6] |

Mechanism of Action: A Tale of Basicity and Steric Hindrance

The efficacy of BTMG as a strong base lies in the electronic and steric features of the guanidinium core. The high basicity is a result of the delocalization of the positive charge over three nitrogen atoms in the protonated form (the conjugate acid), which provides significant resonance stabilization.[4]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and properties of a series of sterically hindered guanidine bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. orgsyn.org [orgsyn.org]

- 10. Affordable Price this compound, Strong Base for Organic Synthesis & Catalyst [forecastchemicals.com]

- 11. 2-tert-ブチル-1,1,3,3-テトラメチルグアニジン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

The Advent of Barton's Base: A Technical Guide to a Bespoke Superbase in Organic Synthesis

Abstract

In the ever-evolving landscape of organic synthesis, the demand for reagents with high selectivity and reactivity under mild conditions is paramount. This guide delves into the discovery, synthesis, and application of 2-tert-Butyl-1,1,3,3-tetramethylguanidine, a sterically hindered, non-nucleophilic superbase commonly known as Barton's Base. We will explore the historical context that necessitated its development, its unique chemical properties, and its versatile applications in modern organic chemistry, with a particular focus on its relevance to pharmaceutical and materials science research. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also practical, field-proven protocols.

Introduction: The Quest for a Non-Nucleophilic Strong Base

The delicate balance between basicity and nucleophilicity is a recurring challenge in organic synthesis. While strong bases are essential for a myriad of transformations, their inherent nucleophilicity can lead to undesired side reactions, compromising yields and purity. Traditional strong bases, such as alkali metal hydroxides and alkoxides, are potent nucleophiles. Amidine-based superbases like DBN (1,5-diazabicyclo[4.3.0]non-5-ene) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) offered a significant improvement by providing high basicity with reduced nucleophilicity.[1] However, their utility can be limited by their cost and susceptibility to alkylation.[2]

This landscape set the stage for the pioneering work of Nobel laureate Sir Derek H. R. Barton.[1] In 1982, Barton and his colleagues reported the synthesis of a series of sterically hindered penta-alkylguanidines, with this compound emerging as a particularly useful and easily prepared example.[3] This novel base, now eponymously known as Barton's Base, masterfully combines potent proton-abstracting power with a sterically encumbered structure that effectively quenches its nucleophilicity.

Synthesis and Physicochemical Properties of Barton's Base

The ingenuity of Barton's base lies in its straightforward and efficient synthesis, which has been refined over the years to improve safety and yield.

Synthetic Strategy

The preparation of Barton's base involves a two-step process commencing with the activation of a urea derivative to form a Vilsmeier salt, followed by nucleophilic substitution with a bulky amine.[1][3]

Caption: Synthetic workflow for the preparation of Barton's Base.

Experimental Protocol

The following protocol is adapted from the robust procedure detailed in Organic Syntheses, which utilizes the safer phosgene equivalent, triphosgene.

Materials:

-

Triphosgene

-

Anhydrous Toluene

-

N,N,N',N'-Tetramethylurea

-

tert-Butylamine

-

Anhydrous Diethyl Ether

-

25% Aqueous Sodium Hydroxide Solution

-

Potassium Carbonate

Procedure:

-

To a dry, three-necked round-bottomed flask equipped with a nitrogen inlet, magnetic stirrer, thermometer, and condenser, add triphosgene (0.05 mol) and anhydrous toluene (120 mL).

-

Cool the mixture to approximately 10 °C using an ice bath.

-

Slowly add a solution of N,N,N',N'-tetramethylurea (0.15 mol) in dry toluene (50 mL) over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for an additional hour, during which a white precipitate of the Vilsmeier salt will form.

-

Slowly add tert-butylamine (0.45 mol) to the mixture over 30 minutes.

-

Heat the reaction mixture to reflux for 5 hours, then cool to room temperature.

-

Add anhydrous diethyl ether (200 mL) and quickly filter the white precipitate.

-

Wash the precipitate with additional anhydrous diethyl ether (300 mL).

-

Immediately dissolve the precipitate in a 25% aqueous sodium hydroxide solution (100 mL).

-

Extract the aqueous layer with diethyl ether (3 x 300 mL).

-

Combine the organic layers, dry over potassium carbonate, filter, and remove the solvent under reduced pressure.

-

The resulting colorless liquid can be purified by distillation to afford Barton's base.

Physicochemical Properties

The unique combination of high basicity and steric hindrance is reflected in the physicochemical properties of Barton's base.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 29166-72-1 | [4] |

| Molecular Formula | C₉H₂₁N₃ | [4] |

| Molecular Weight | 171.28 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 88-89 °C at 43 mmHg | [5] |

| Density | 0.85 g/cm³ | [4] |

| pKa (in Acetonitrile) | 24.31 | [3] |

| pKa (in 50% H₂O/EtOH) | 14 | [3] |

| Refractive Index (n20/D) | 1.457 | [5] |

Mechanistic Insights and Applications in Organic Synthesis

The synthetic utility of Barton's base stems from its ability to act as a potent proton abstractor while its bulky tert-butyl group shields the nitrogen atoms from participating in nucleophilic attack. This characteristic makes it an invaluable tool in a wide array of organic transformations.

General Mechanistic Principle

The core function of Barton's base is the deprotonation of weakly acidic protons to generate reactive intermediates, such as enolates or carbanions, without engaging in competing nucleophilic reactions.

Caption: General mechanism of action for Barton's Base in organic synthesis.

Key Applications

Barton's base excels in the alkylation of sterically demanding carboxylic acids and β-ketoesters, where other bases like collidine or DBN show significantly lower efficacy.[2]

In Michael reactions, Barton's base has been shown to be superior to traditional bases like Triton® B or sodium alkoxides, leading to substantially higher yields.[2]

Barton's base is an effective non-nucleophilic base in various C-N coupling reactions, including the Buchwald-Hartwig amination.[6] Its steric bulk prevents unwanted side reactions with the electrophilic coupling partners.

The synthesis of aziridines, valuable three-membered heterocyclic building blocks, can be efficiently promoted by Barton's base, which facilitates the crucial ring-closing step.[6]

A modern and exciting application of Barton's base is in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. It acts as a potent catalyst in these reactions, enabling the rapid and efficient synthesis of diverse molecular libraries.

Barton's Base in Drug Discovery and Development

The mild reaction conditions and high selectivity offered by Barton's base make it a valuable tool in the synthesis of complex, biologically active molecules, including pharmaceuticals. Its ability to tolerate a wide range of functional groups is particularly advantageous in late-stage functionalization strategies. While specific, publicly disclosed examples in the synthesis of marketed drugs are often proprietary, its utility is evident in the synthesis of complex natural products and their analogues, which are frequently the starting point for drug discovery programs. For instance, its application in the synthesis of various pharmaceuticals and agrochemicals has been noted for enabling more efficient and cleaner reactions.[5] Its unique properties are also beneficial in drug formulation processes, where it can help to improve the solubility and bioavailability of active pharmaceutical ingredients.[5]

Conclusion and Future Outlook

The discovery of Barton's base marked a significant advancement in the field of organic bases. Its unique combination of strong basicity and steric hindrance provides a solution to the long-standing challenge of achieving selective deprotonation without competing nucleophilicity. From its initial applications in fundamental organic transformations to its more recent role in cutting-edge fields like click chemistry, Barton's base continues to be an indispensable tool for organic chemists. As the complexity of synthetic targets in drug discovery and materials science continues to increase, the demand for highly selective and efficient reagents like Barton's base is set to grow, ensuring its enduring legacy in the chemical sciences.

References

- Biosynth. (n.d.). This compound | 29166-72-1 | FB31278.

- Chem-Impex. (n.d.). This compound.

- Chemistry LibreTexts. (2022, September 26). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases.

- Chemistry Notes. (n.d.). Barton Reaction Mechanism, Examples, and Applications.

- DC Fine Chemicals. (2024, July 3). Guanidines: powerful bases for organic synthesis.

- Grokipedia. (n.d.). Non-nucleophilic base.

- Ishikawa, T. (n.d.). Guanidine Chemistry. J-Stage.

- Ishikawa, T., & Kumamoto, T. (n.d.). Guanidines in Organic Synthesis. Synlett.

- Organic Chemistry Portal. (n.d.). Barton-McCombie Reaction.

- PubChem. (n.d.). This compound | C9H21N3 | CID 3571581.

- ResearchGate. (n.d.). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts.

- Sigma-Aldrich. (2025, May 3). SAFETY DATA SHEET.

- Taylor & Francis Online. (n.d.). Synthesis of heterocycles using guanidine: An overview.

- Wikipedia. (n.d.). Barton reaction.

- Wikipedia. (n.d.). This compound.

- Wikipedia. (n.d.). Non-nucleophilic base.

- YouTube. (2019, April 19). The Barton Reaction: A Radical Chemistry Masterclass.

- YouTube. (2022, August 5). Barton Reaction-Mechanism Conditions +Example #mscchemistrynotes #photochemistry@itschemistrytime.

- Benchchem. (n.d.). This compound | High-Purity Base.

Sources

synthesis mechanism of 2-tert-Butyl-1,1,3,3-tetramethylguanidine

An In-Depth Technical Guide to the Synthesis Mechanism of 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's Base)

Authored by: A Senior Application Scientist

Foreword: Unveiling a Cornerstone of Modern Organic Synthesis

In the landscape of organic chemistry, the continual pursuit of reagents that offer a harmonious blend of high reactivity and exquisite selectivity is paramount. Among the pantheon of non-nucleophilic bases, this compound, colloquially known as Barton's Base, stands as a testament to rational chemical design.[1] Its potent basicity, coupled with significant steric hindrance, allows for the deprotonation of a wide array of substrates with minimal competing nucleophilic side reactions.[2] This unique characteristic has cemented its role in a myriad of chemical transformations, from elimination and condensation reactions to the formation of complex heterocyclic systems.[2][3]

This technical guide endeavors to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core synthesis mechanism of this indispensable chemical tool. We will not only delineate the established synthetic protocols but also delve into the underlying principles that govern these transformations, offering insights into the causality behind the experimental choices.

I. The Principal Synthetic Route: A Vilsmeier-Haack Approach

The most robust and widely adopted synthesis of this compound proceeds through the formation of a reactive Vilsmeier-type intermediate from N,N,N',N'-tetramethylurea, followed by reaction with tert-butylamine.[1][2][4] This method, detailed in Organic Syntheses, provides a reliable pathway to this sterically hindered guanidine.[5]

A. Mechanistic Overview

The synthesis can be conceptually divided into two key stages:

-

Activation of Tetramethylurea: N,N,N',N'-tetramethylurea is activated by a phosgene equivalent, such as triphosgene or oxalyl chloride, to form a highly electrophilic chloroamidinium salt, also known as a Vilsmeier salt.[2][6] This intermediate is pivotal as it transforms the relatively unreactive urea into a species susceptible to nucleophilic attack.

-

Guanidine Formation: The in situ generated Vilsmeier salt is then treated with tert-butylamine. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the chloroamidinium salt. Subsequent elimination of a chloride ion and deprotonation yields the desired this compound.

B. Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of this compound.

Caption: A flowchart illustrating the key stages in the synthesis of Barton's Base.

C. Detailed Experimental Protocol

The following protocol is adapted from the procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[5]

Caution: This reaction involves toxic reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Triphosgene | 296.75 | 14.8 g | 0.05 |

| N,N,N',N'-Tetramethylurea | 116.16 | 18.0 mL | 0.15 |

| tert-Butylamine | 73.14 | 47.3 mL | 0.45 |

| Anhydrous Toluene | - | 170 mL | - |

| Anhydrous Diethyl Ether | - | 500 mL | - |

| 25% Aqueous Sodium Hydroxide | - | 100 mL | - |

| Potassium Carbonate | - | As needed | - |

Procedure:

-

Vilsmeier Salt Formation:

-

To a dry, three-necked round-bottomed flask equipped with a nitrogen inlet, magnetic stirrer, thermometer, and condenser, add triphosgene (14.8 g, 0.05 mol) and anhydrous toluene (120 mL).

-

Cool the mixture to approximately 10°C using an ice bath.

-

Slowly add a solution of N,N,N',N'-tetramethylurea (18.0 mL, 0.15 mol) in dry toluene (50 mL) over 30 minutes, maintaining the internal temperature below 20°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. A white precipitate of the Vilsmeier salt will form.

-

-

Guanidine Synthesis:

-

Slowly add tert-butylamine (47.3 mL, 0.45 mol) to the reaction mixture over 30 minutes.

-

Heat the mixture to reflux and maintain for 5 hours.

-

Cool the reaction to room temperature.

-

-

Workup and Purification:

-

Add anhydrous diethyl ether (200 mL) to the cooled mixture and filter the white precipitate quickly.

-

Wash the precipitate with additional anhydrous diethyl ether (300 mL).

-

Immediately dissolve the collected solid in a 25% aqueous sodium hydroxide solution (100 mL).

-

Extract the aqueous layer with three portions of diethyl ether (300 mL each).

-

Combine the organic layers, dry over potassium carbonate, filter, and remove the solvent under reduced pressure.

-

The resulting colorless liquid is purified by distillation (bp 88–89°C at 36 mmHg) to yield this compound.[5]

-

D. Rationale Behind Experimental Choices

-

Choice of Phosgene Equivalent: Triphosgene is a solid and therefore safer and easier to handle than gaseous phosgene. It serves as a reliable source of phosgene in situ.

-

Stoichiometry: An excess of tetramethylurea and tert-butylamine relative to triphosgene is used to ensure the complete consumption of the highly toxic phosgene equivalent and to drive the reaction to completion.

-

Temperature Control: The initial low temperature for the Vilsmeier salt formation is crucial to control the exothermic reaction and prevent unwanted side reactions. The subsequent refluxing provides the necessary activation energy for the reaction between the Vilsmeier salt and the sterically hindered tert-butylamine.

-

Anhydrous Conditions: The use of anhydrous solvents is critical as the Vilsmeier intermediate is highly sensitive to moisture and will readily hydrolyze back to the starting urea.

-

Basic Workup: The use of a strong base like sodium hydroxide during the workup is to deprotonate the guanidinium salt formed during the reaction, liberating the free guanidine base.

II. Alternative Synthetic Strategies for the Guanidine Core

While the Vilsmeier-Haack approach is the most direct route to Barton's Base, it is instructive to consider other general methods for guanidine synthesis, as these may be applicable for the synthesis of other sterically hindered guanidines or in situations where the primary route is not feasible.

A. Synthesis from Thioureas

An alternative strategy for the formation of the guanidine moiety involves the activation of a thiourea derivative.[7] This method typically involves an S-alkylation or reaction with a thiophile to form a reactive isothiourea intermediate, which can then be displaced by an amine. For sterically hindered guanidines, this can be achieved by reacting a tetra-alkylthiourea with a Vilsmeier salt precursor.[4][8]

A more contemporary approach involves the photocatalytic conversion of thioureas to guanidines using a ruthenium-based photocatalyst under visible light.[9][10] This method offers a milder and more environmentally friendly alternative, proceeding through a carbodiimide intermediate.[9]

B. Synthesis via Carbodiimide Intermediates

The addition of amines to carbodiimides is a fundamental and atom-economical method for synthesizing guanidines.[11][12] However, the direct reaction of an amine with a carbodiimide often requires harsh conditions or catalysis, especially for less nucleophilic amines.[12] Various catalysts, including those based on rare-earth metals, have been developed to facilitate this transformation under milder conditions.[11][13]

A notable catalyst-free method involves the cascade coupling of N,N-dibromoarylsulfonamides with isonitriles and amines, which proceeds through a carbodiimide intermediate to form sulfonyl guanidines.[14] While not directly applicable to the synthesis of Barton's base, this highlights the versatility of the carbodiimide route.

C. Comparative Overview of Synthetic Routes

| Method | Key Precursors | Key Intermediates | Advantages | Disadvantages |

| Vilsmeier-Haack | Tetramethylurea, Phosgene equivalent, tert-Butylamine | Chloroamidinium Salt | High yield, reliable, well-established | Use of toxic phosgene equivalent, requires anhydrous conditions |

| From Thioureas | Tetra-alkylthiourea, Activating agent, Amine | Isothiourea or Carbodiimide | Avoids direct use of phosgene | May require harsh conditions or specialized catalysts |

| Via Carbodiimides | Carbodiimide, Amine | - | Atom-economical, direct | Often requires catalysis, can be slow for hindered amines |

III. Conclusion: A Synthesis of Functionality and Design

The synthesis of this compound is a prime example of how a deep understanding of reaction mechanisms can lead to the creation of highly functional and selective reagents. The Vilsmeier-Haack approach, while requiring careful handling of reagents, remains the most efficient and practical method for the large-scale preparation of this invaluable organic base. The exploration of alternative routes, such as those proceeding from thioureas or via carbodiimides, not only provides a broader perspective on guanidine synthesis but also paves the way for the development of novel, sterically hindered bases with tailored properties. As the demands of modern organic synthesis continue to evolve, the principles underlying the synthesis of Barton's Base will undoubtedly continue to inspire the design of the next generation of chemical tools.

References

- Barton, D. H. R.; Chen, M.; Jászberényi, J. C.; Taylor, D. K. Preparation and Reactions of this compound: 2,2,6-Trimethylcyclohexen-1-yl Iodide. Org. Synth.1997, 74, 101.

- Barton, D. H. R.; Elliott, J. D.; Géro, S. D. Synthesis and properties of a series of sterically hindered guanidine bases. J. Chem. Soc., Perkin Trans. 11982, 2085-2090.

- Barton, D. H. R.; Elliott, J. D.; Géro, S. D. Synthesis and Properties of a Series of Sterically Hindered Guanidine Bases. World Scientific1981.

- This compound | High-Purity Base. Benchchem.

- This compound. Wikipedia.

- This compound. Sigma-Aldrich.

- Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis.

- Saetan, T.; Sukwattanasinitt, M.; Wacharasindhu, S. A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Org. Lett.2020, 22, 7864-7869.

- Shaghayeghi Toosi, F. Synthesis of Guanidines via Reaction of Amines with Carbodiimides in the Presence of Ionic Liquid. JOTCSA2016, 3, 19-26.

- Carbodiimide. Wikipedia.

- Guanidine synthesis by guanyl

- Synthesis and Properties of a Series of Sterically Hindered Guanidine Bases. RSC Publishing.

- Hazarika, D.; Borah, A. J.; Phukan, P. Facile, catalyst-free cascade synthesis of sulfonyl guanidines via carbodiimide coupling with amines. RSC Adv.2019, 9, 2345-2349.

- A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light.

- Guanidines: powerful bases for organic synthesis. DC Fine Chemicals.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound = 97.0 GC 29166-72-1 [sigmaaldrich.com]

- 4. Synthesis and properties of a series of sterically hindered guanidine bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. Synthesis and properties of a series of sterically hindered guanidine bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. worldscientific.com [worldscientific.com]

- 9. A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Guanidine synthesis by guanylation [organic-chemistry.org]

- 14. Facile, catalyst-free cascade synthesis of sulfonyl guanidines via carbodiimide coupling with amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)

Introduction: The Strategic Importance of Physicochemical Profiling in Early-Stage Development

In the landscape of pharmaceutical development, a comprehensive understanding of an active pharmaceutical ingredient's (API) fundamental physicochemical properties is not merely a regulatory requirement but the very foundation of rational drug design and formulation.[1][2] These properties govern a molecule's behavior from the moment of synthesis to its ultimate therapeutic action, influencing everything from manufacturability and stability to bioavailability and patient outcomes.[3][4] This guide provides an in-depth analysis of 2-tert-Butyl-1,1,3,3-tetramethylguanidine, commonly known as BTMG, a strong, non-nucleophilic organic base with increasing relevance in synthetic and pharmaceutical chemistry.[5][6]

BTMG, also referred to as Barton's Base, is recognized for its role as a potent catalyst and reagent in organic synthesis, particularly in reactions requiring strong, sterically hindered bases.[5][6] Its unique structural features contribute to its utility in promoting reactions such as nucleophilic aromatic substitutions (SNAr) and C-N cross-coupling reactions, which are vital in the synthesis of complex pharmaceutical molecules.[6] Understanding its core physicochemical characteristics is paramount for optimizing reaction conditions, ensuring process safety, and, when applicable, developing stable formulations.[7] This document will elucidate the key physicochemical parameters of BTMG, detail the methodologies for their determination, and discuss the practical implications for researchers in the field.

Core Molecular and Physical Properties

A foundational characterization begins with the molecule's identity and basic physical constants. These data are the first entry points for any laboratory information management system and inform handling, storage, and safety protocols.

Molecular Structure:

The structure features a central guanidine core, with one nitrogen substituted by a bulky tert-butyl group and the other two nitrogens bearing two methyl groups each. This steric hindrance around the basic nitrogen center is critical to its function as a non-nucleophilic base.[6]

Summary of Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to light yellow liquid | [7][8] |

| Physical State | Liquid at standard conditions | [5] |

| Boiling Point | 88–89 °C (at 43-57 hPa) | [5][7] |

| Density | 0.85–0.86 g/cm³ | [5] |

| Refractive Index | 1.457 (at 20 °C) |[5][7] |

Basicity and pKa: The Heart of BTMG's Reactivity

The most functionally relevant property of BTMG is its strong basicity. The proton dissociation constant (pKa) of its conjugate acid quantitatively defines this strength and is essential for predicting its behavior in different chemical environments.

The "Why": Causality Behind pKa Determination

The pKa value dictates the position of the equilibrium between the neutral base (BTMG) and its protonated form (BTMG-H⁺). This equilibrium is the single most important factor governing its catalytic activity.[6] In a reaction mixture, the pH relative to the pKa determines the concentration of the active, deprotonating species. For a base, a higher pKa indicates greater strength. Knowing the pKa is crucial for:

-

Selecting Appropriate Reaction Solvents: Ensuring the solvent does not interfere with the acid-base equilibrium.

-

Predicting Reactivity: Determining if BTMG is a strong enough base to deprotonate a specific substrate.

-

Developing Purification Strategies: Designing acid-base extraction or chromatography methods.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for determining pKa values.[9] The principle involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally.

Methodology:

-

Preparation: Accurately prepare a solution of BTMG (e.g., 0.01 M) in a suitable solvent. Due to BTMG's limited water solubility, a co-solvent system like DMSO/water may be necessary.[10]

-

Titration: Place the solution in a temperature-controlled vessel (e.g., 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

-

Data Collection: Add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated burette. Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will be sigmoidal.

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point, which is the point where half of the base has been neutralized.[11][12] This point corresponds to the inflection point of the sigmoid curve.[9]

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile: Implications for Application and Formulation

Solubility is a critical parameter that dictates how a compound can be handled, purified, and utilized in various solvent systems.[13][14] For BTMG, its solubility profile informs its use in organic synthesis and is a key consideration if it were to be part of a pharmaceutical formulation, for example, to improve the solubility of an API.[7]

The "Why": The Critical Need for Solubility Data

Understanding BTMG's solubility is essential for:

-

Reaction Homogeneity: Ensuring that BTMG and other reactants are fully dissolved to achieve consistent and predictable reaction kinetics.

-

Process Development: Designing workup and purification procedures, such as liquid-liquid extractions or crystallizations.

-

Formulation Design: If used as an excipient, its solubility in various media (aqueous and non-aqueous) would be a primary determinant of the dosage form design.[15]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[16] It measures the saturation concentration of a compound in a given solvent at a specific temperature.

Methodology:

-

System Preparation: Add an excess amount of BTMG to a series of vials, each containing a known volume of a specific solvent (e.g., water, pH buffers, ethanol, dichloromethane).

-

Equilibration: Seal the vials and place them in a mechanical agitator or shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[16][17] Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[17]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the undissolved BTMG.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant.

-

Analysis: Dilute the aliquot appropriately and determine the concentration of BTMG using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: Express the solubility in units such as mg/mL or mol/L.

Lipophilicity (LogP/LogD): Predicting Membrane Permeability and Distribution

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[18][19] It is quantified by the partition coefficient (LogP) or the distribution coefficient (LogD).

-

LogP describes the partitioning of the neutral form of a molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase.[20][21]

-

LogD is the more physiologically relevant parameter for ionizable compounds like BTMG, as it measures the partitioning of all species (neutral and protonated) at a specific aqueous pH.[18][20][22]

The "Why": The Predictive Power of LogD

For BTMG, the LogD value provides insight into:

-

Reaction Workup: Predicting its partitioning behavior during aqueous extractions.

-

Biological Interaction: Although primarily a reagent, if any biological interaction were to be studied, LogD would predict its ability to cross lipid membranes.

-

Environmental Fate: Understanding its potential for bioaccumulation.

Since BTMG is a strong base, its LogD will be highly pH-dependent. At low pH (well below its pKa), it will exist predominantly in its protonated, charged form, which will be highly water-soluble and have a very low LogD. At high pH (above its pKa), it will be in its neutral, more lipophilic form, resulting in a higher LogD.

Caption: Relationship between pH, ionization state, and LogD for BTMG.

Experimental Protocol: Shake-Flask Method for LogD Determination

The protocol is analogous to the solubility determination but involves two immiscible phases.[18][20]

Methodology:

-

Phase Preparation: Prepare n-octanol and an aqueous buffer at the desired pH (e.g., physiological pH 7.4).[22] Pre-saturate each solvent with the other by mixing them vigorously and then allowing the layers to separate.

-

Partitioning: Add a known amount of BTMG to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Seal the vial and shake for a set period (e.g., 1-2 hours) to allow the BTMG to partition between the two phases until equilibrium is reached.[20]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases.

-

Analysis: Determine the concentration of BTMG in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ([BTMG]octanol / [BTMG]aqueous)

Thermal Properties and Stability

Thermal analysis provides critical information about the stability, purity, and solid-state form of a substance.[23][24] For a liquid like BTMG, key parameters include its boiling point and decomposition temperature. Should a solid form (e.g., a salt) be developed, techniques like Differential Scanning Calorimetry (DSC) would become essential.

The "Why": Ensuring Process Safety and Product Integrity

Thermal data is vital for:

-

Safe Handling and Storage: Defining maximum storage and handling temperatures to prevent degradation or hazardous events.[25]

-

Process Control: Setting temperature limits for chemical reactions and distillations to avoid byproduct formation and ensure process safety.

-

Polymorph Screening (for solids): DSC is the primary tool for identifying different crystalline forms (polymorphs), which can have dramatically different properties like solubility and stability.[26][27] Each polymorph will exhibit a unique melting point and enthalpy of fusion.[24][28]

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Solid Forms

While BTMG itself is a liquid, if a salt form were created, DSC would be used to characterize its melting behavior and screen for polymorphism.[23]

Methodology:

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of the solid BTMG salt into a DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge.[27]

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak indicates melting. The onset temperature of this peak is the melting point, and the area under the peak corresponds to the enthalpy of fusion.[28] Multiple peaks or complex thermal events can indicate the presence of polymorphs or impurities.[23][26]

Conclusion

The physicochemical properties of this compound (BTMG) define its identity, utility, and safety profile. Its high basicity, quantified by its pKa, is the cornerstone of its function as a powerful non-nucleophilic base in organic synthesis. Its solubility and lipophilicity (LogD) profiles are critical for designing robust reaction and purification protocols. Finally, its thermal characteristics are essential for ensuring safe handling and process control. The experimental methodologies detailed in this guide represent industry-standard practices for generating the high-quality, reliable data required to support advanced research and development activities. A thorough characterization, grounded in these principles, is indispensable for any scientist seeking to leverage the unique chemical properties of BTMG.

References

-

ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline . European Medicines Agency (EMA). [Link]

-

tert-Butyltetramethylguanidin . Wikipedia. [Link]

-

ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis . Particle Analytical. [Link]

-

ICH Q6A Guideline . IKEV. [Link]

-

ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products . gmp-compliance.org. [Link]

-

PHARMACEUTICAL EXCIPIENTS . Wiley. [Link]

-

ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products . ResearchGate. [Link]

-

A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs . TA Instruments. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa . University of Louisiana Monroe. [Link]

-

Determination of Crystal Polymorphism by Thermal Analysis . Mettler Toledo. [Link]

-

LogP/D . Cambridge MedChem Consulting. [Link]

-

Studying Polymorphism by Means of DSC . NETZSCH Analyzing & Testing. [Link]

-

Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms . World Health Organization (WHO). [Link]

-

How to calculate pKa . BYJU'S. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? . Dow Development Labs. [Link]

-

Introduction to log P and log D measurement using PionT3 . Pion Inc. [Link]

-

DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate . TA Instruments. [Link]

-

ADME LogP LogD Assay . BioDuro. [Link]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries . National Institutes of Health (NIH). [Link]

-

Development of Methods for the Determination of pKa Values . National Institutes of Health (NIH). [Link]

-

Solving solubility issues in modern APIs . Teva Active Pharmaceutical Ingredients (TAPI). [Link]

-

LogP vs LogD - What is the Difference? . ACD/Labs. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION . World Health Organization (WHO). [Link]

- Pharmaceutical Excipients: Properties, Functionality, and Applications in Research and Industry. Google Books.

-

Pharmaceutical Preformulation: Physicochemical Properties of Excipients and Powders and Tablet Characterization . ResearchGate. [Link]

-

Guideline on the chemistry of active substances . European Medicines Agency (EMA). [Link]

-

Pharmaceutical excipients . IntechOpen. [Link]

-

On the automated determination of pKa by NMR in DMSO : water mixtures . RSC Publishing. [Link]

-

How to find pKa and Ka from a Titration Curve . YouTube. [Link]

-

Significance of Pharmaceutical Excipients on Solid Dosage form Development: A Brief Review . ResearchGate. [Link]

-

Physical and Chemical Characterization for APIs . Labinsights. [Link]

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products . The Royal Society of Chemistry. [Link]

-

Testing of Active Pharmaceutical Ingredients (APIs) . European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

-

Physicochemical properties of active pharmaceutical ingredients (APIs) . ResearchGate. [Link]

Sources

- 1. old.pharmi.uz [old.pharmi.uz]

- 2. labinsights.nl [labinsights.nl]

- 3. asianjpr.com [asianjpr.com]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyltetramethylguanidin – Wikipedia [de.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-tert-ブチル-1,1,3,3-テトラメチルグアニジン | this compound | 29166-72-1 | 東京化成工業株式会社 [tcichemicals.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the automated determination of pKa by NMR in DMSO : water mixtures - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. byjus.com [byjus.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 14. tapi.com [tapi.com]

- 15. pharmajournal.net [pharmajournal.net]

- 16. who.int [who.int]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. Introduction to log P and log D in drug development [pion-inc.com]

- 20. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 21. acdlabs.com [acdlabs.com]

- 22. enamine.net [enamine.net]

- 23. tainstruments.com [tainstruments.com]

- 24. mt.com [mt.com]

- 25. rsc.org [rsc.org]

- 26. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 27. tainstruments.com [tainstruments.com]

- 28. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Barton's Base

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data of Barton's base (2-tert-Butyl-1,1,3,3-tetramethylguanidine), a sterically hindered, non-nucleophilic strong base widely utilized in organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate its application in research and development.

Introduction: The Structural Significance of Barton's Base

Barton's base, first reported by Nobel laureate Sir Derek H. R. Barton in 1982, is a penta-alkylated guanidine designed to be a strong yet non-nucleophilic base.[1][2] Its unique structure, featuring a bulky tert-butyl group and four methyl groups, sterically shields the nitrogen atoms, minimizing their nucleophilicity while maintaining high basicity. This characteristic makes it an invaluable tool in a variety of organic transformations where traditional strong bases might lead to undesired side reactions.[3] Understanding its structure through spectroscopic methods like NMR is paramount for its effective utilization and for quality control.

¹H and ¹³C NMR Spectral Data of Barton's Base

The structural rigidity and symmetry of Barton's base result in a relatively simple yet informative NMR spectrum. The data presented here is for samples analyzed in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of Barton's base is characterized by two distinct singlets, corresponding to the two types of alkyl protons in the molecule.

Table 1: ¹H NMR Spectral Data for Barton's Base in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.67 | Singlet | 12H | N-Methyl protons (4 x -CH₃) |

| 1.22 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

The downfield shift of the N-methyl protons (δ 2.67) is attributed to the electron-withdrawing effect of the adjacent nitrogen atoms. The tert-butyl protons (δ 1.22) appear in the typical aliphatic region. The singlet nature of both peaks indicates a lack of proton-proton coupling on adjacent carbons, which is consistent with the molecular structure.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the structure of Barton's base, with distinct signals for each carbon environment.

Table 2: ¹³C NMR Spectral Data for Barton's Base in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 169 (approx.) | Guanidinyl carbon (C=N) |

| 50 (approx.) | Quaternary carbon of tert-butyl group |

| 40 (approx.) | N-Methyl carbons (-CH₃) |

| 30 (approx.) | Methyl carbons of tert-butyl group (-C(CH₃)₃) |

Note: The exact chemical shifts for the ¹³C NMR can vary slightly depending on the specific experimental conditions. The values presented are approximate based on typical ranges for similar guanidine compounds.[4]

The guanidinyl carbon (C=N) is the most deshielded, appearing significantly downfield around 169 ppm. The quaternary carbon of the tert-butyl group appears around 50 ppm, while the N-methyl and tert-butyl methyl carbons resonate at approximately 40 ppm and 30 ppm, respectively.

Experimental Protocol for NMR Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible NMR data for Barton's base, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample purity assessment and instrument calibration.

I. Sample Preparation

-

Material Purity: Begin with a sample of Barton's base with a purity of ≥97% to minimize interfering signals from impurities.

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8% D) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).

-

Sample Concentration: Accurately weigh approximately 10-20 mg of Barton's base into a clean, dry vial. Add 0.6-0.7 mL of the deuterated chloroform.

-

Dissolution and Transfer: Gently swirl the vial to ensure complete dissolution. Using a Pasteur pipette with a cotton plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Instrument Setup and Calibration

A standard 400 MHz or 500 MHz NMR spectrometer is suitable for the analysis of Barton's base.

-

Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity and pulse shapes.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity. A sharp and symmetrical lock signal is indicative of good shimming.

III. ¹H NMR Data Acquisition

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Parameters:

-

Spectral Width: 12-15 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference the TMS peak to 0.00 ppm.

IV. ¹³C NMR Data Acquisition

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is recommended.

-

Acquisition Parameters:

-

Spectral Width: 200-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (due to the lower natural abundance and gyromagnetic ratio of ¹³C)

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and reference the CDCl₃ solvent peak to δ 77.16 ppm.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of Barton's base using the acquired NMR data.

Caption: Workflow for NMR-based structural elucidation of Barton's base.

Causality Behind Experimental Choices

-

Choice of Solvent (CDCl₃): Chloroform-d is a versatile solvent for a wide range of organic molecules, including Barton's base. Its deuterium signal provides a stable lock for the spectrometer, and its residual proton and carbon signals are well-characterized and do not interfere with the analyte signals.

-

Internal Standard (TMS): Tetramethylsilane is chemically inert and provides a single, sharp resonance at a defined position (0.00 ppm) for both ¹H and ¹³C spectra, ensuring accurate chemical shift referencing.

-

Proton Decoupling in ¹³C NMR: The guanidinyl and quaternary carbons in Barton's base would not show any splitting from directly attached protons. However, decoupling simplifies the spectrum by removing any potential long-range C-H couplings, resulting in sharper signals and improved signal-to-noise ratio.

Conclusion

The ¹H and ¹³C NMR spectra of Barton's base are highly characteristic and serve as a reliable method for its identification and purity assessment. The simplicity of the spectra, arising from the molecule's symmetry, allows for straightforward interpretation. By following the detailed experimental protocol outlined in this guide, researchers and drug development professionals can confidently acquire and interpret the NMR data of this important synthetic tool, ensuring its quality and proper application in their work.

References

-

Barton, D. H. R.; Elliott, J. D.; Géro, S. D. Synthesis and properties of a series of sterically hindered guanidine bases. J. Chem. Soc., Perkin Trans. 11982 , 2085–2090. [Link]

-

Organic Syntheses, Coll. Vol. 10, p.174 (2004); Vol. 78, p.92 (2002). [Link]

-

This compound. Wikipedia. [Link]

-

Guanidines: powerful bases for organic synthesis. DC Fine Chemicals. [Link]

-

Modular synthesis of functional libraries by accelerated SuFEx click chemistry. RSC Med. Chem., 2024 , 15, 1269-1277. [Link]

-

shows the 13 C NMR for the TMG. Two characteristic chemical shifts... ResearchGate. [Link]

-

Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. J. Org. Chem., 2021 , 86, 19, 13443–13451. [Link]

-

Peralkyl Guanidines in Copper Catalyzed Oxidative Transformations and Novel Proton Sponges. Philipps-Universität Marburg. [Link]

-

2,4-Dichloroquinoline. Organic Syntheses, 2021 , 98, 304-321. [Link]

-

Modular synthesis of functional libraries by accelerated SuFEx click chemistry. National Institutes of Health. [Link]

-

NMR and X-ray Diffraction Conformational Study of Guanidines. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

-

4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Current NMR Techniques for Structure-Based Drug Discovery. National Institutes of Health. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

-

Organic Syntheses. [Link]

-

-

-

Organic Syntheses. [Link]

-

-

The crude reaction mixture is poured onto the silica gel plug (Figure 1). A mild vacuum (~10 mmHg) is applied, and the filtrate is collected. The 100 mL round-bottomed flask is rinsed with. Organic Syntheses. [Link]

-

-

Organic Syntheses. [Link]

-

-

This compound. Organic Syntheses. [Link]##

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data of Barton's base (this compound), a sterically hindered, non-nucleophilic strong base widely utilized in organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate its application in research and development.

Introduction: The Structural Significance of Barton's Base

Barton's base, first reported by Nobel laureate Sir Derek H. R. Barton in 1982, is a penta-alkylated guanidine designed to be a strong yet non-nucleophilic base.[1][2] Its unique structure, featuring a bulky tert-butyl group and four methyl groups, sterically shields the nitrogen atoms, minimizing their nucleophilicity while maintaining high basicity. This characteristic makes it an invaluable tool in a variety of organic transformations where traditional strong bases might lead to undesired side reactions.[3] Understanding its structure through spectroscopic methods like NMR is paramount for its effective utilization and for quality control.

¹H and ¹³C NMR Spectral Data of Barton's Base

The structural rigidity and symmetry of Barton's base result in a relatively simple yet informative NMR spectrum. The data presented here is for samples analyzed in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of Barton's base is characterized by two distinct singlets, corresponding to the two types of alkyl protons in the molecule.

Table 1: ¹H NMR Spectral Data for Barton's Base in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.67 | Singlet | 12H | N-Methyl protons (4 x -CH₃) |

| 1.22 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

The downfield shift of the N-methyl protons (δ 2.67) is attributed to the electron-withdrawing effect of the adjacent nitrogen atoms. The tert-butyl protons (δ 1.22) appear in the typical aliphatic region. The singlet nature of both peaks indicates a lack of proton-proton coupling on adjacent carbons, which is consistent with the molecular structure.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the structure of Barton's base, with distinct signals for each carbon environment.

Table 2: ¹³C NMR Spectral Data for Barton's Base in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 169 (approx.) | Guanidinyl carbon (C=N) |

| 50 (approx.) | Quaternary carbon of tert-butyl group |

| 40 (approx.) | N-Methyl carbons (-CH₃) |

| 30 (approx.) | Methyl carbons of tert-butyl group (-C(CH₃)₃) |

Note: The exact chemical shifts for the ¹³C NMR can vary slightly depending on the specific experimental conditions. The values presented are approximate based on typical ranges for similar guanidine compounds.[4]

The guanidinyl carbon (C=N) is the most deshielded, appearing significantly downfield around 169 ppm. The quaternary carbon of the tert-butyl group appears around 50 ppm, while the N-methyl and tert-butyl methyl carbons resonate at approximately 40 ppm and 30 ppm, respectively.

Experimental Protocol for NMR Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible NMR data for Barton's base, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample purity assessment and instrument calibration.

I. Sample Preparation

-

Material Purity: Begin with a sample of Barton's base with a purity of ≥97% to minimize interfering signals from impurities.

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8% D) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).

-

Sample Concentration: Accurately weigh approximately 10-20 mg of Barton's base into a clean, dry vial. Add 0.6-0.7 mL of the deuterated chloroform.

-

Dissolution and Transfer: Gently swirl the vial to ensure complete dissolution. Using a Pasteur pipette with a cotton plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Instrument Setup and Calibration

A standard 400 MHz or 500 MHz NMR spectrometer is suitable for the analysis of Barton's base.

-

Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity and pulse shapes.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity. A sharp and symmetrical lock signal is indicative of good shimming.

III. ¹H NMR Data Acquisition

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Parameters:

-

Spectral Width: 12-15 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference the TMS peak to 0.00 ppm.

IV. ¹³C NMR Data Acquisition

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is recommended.

-

Acquisition Parameters:

-

Spectral Width: 200-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (due to the lower natural abundance and gyromagnetic ratio of ¹³C)

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and reference the CDCl₃ solvent peak to δ 77.16 ppm.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of Barton's base using the acquired NMR data.

Caption: Workflow for NMR-based structural elucidation of Barton's base.

Causality Behind Experimental Choices

-

Choice of Solvent (CDCl₃): Chloroform-d is a versatile solvent for a wide range of organic molecules, including Barton's base. Its deuterium signal provides a stable lock for the spectrometer, and its residual proton and carbon signals are well-characterized and do not interfere with the analyte signals.

-

Internal Standard (TMS): Tetramethylsilane is chemically inert and provides a single, sharp resonance at a defined position (0.00 ppm) for both ¹H and ¹³C spectra, ensuring accurate chemical shift referencing.

-

Proton Decoupling in ¹³C NMR: The guanidinyl and quaternary carbons in Barton's base would not show any splitting from directly attached protons. However, decoupling simplifies the spectrum by removing any potential long-range C-H couplings, resulting in sharper signals and improved signal-to-noise ratio.

Conclusion

The ¹H and ¹³C NMR spectra of Barton's base are highly characteristic and serve as a reliable method for its identification and purity assessment. The simplicity of the spectra, arising from the molecule's symmetry, allows for straightforward interpretation. By following the detailed experimental protocol outlined in this guide, researchers and drug development professionals can confidently acquire and interpret the NMR data of this important synthetic tool, ensuring its quality and proper application in their work.

References

-

Barton, D. H. R.; Elliott, J. D.; Géro, S. D. Synthesis and properties of a series of sterically hindered guanidine bases. J. Chem. Soc., Perkin Trans. 11982 , 2085–2090. [Link]

-

Organic Syntheses, Coll. Vol. 10, p.174 (2004); Vol. 78, p.92 (2002). [Link]

-

This compound. Wikipedia. [Link]

-

Guanidines: powerful bases for organic synthesis. DC Fine Chemicals. [Link]

-

Modular synthesis of functional libraries by accelerated SuFEx click chemistry. RSC Med. Chem., 2024 , 15, 1269-1277. [Link]

-

shows the 13 C NMR for the TMG. Two characteristic chemical shifts... ResearchGate. [Link]

-

Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. J. Org. Chem., 2021 , 86, 19, 13443–13451. [Link]

-

Peralkyl Guanidines in Copper Catalyzed Oxidative Transformations and Novel Proton Sponges. Philipps-Universität Marburg. [Link]

-

2,4-Dichloroquinoline. Organic Syntheses, 2021 , 98, 304-321. [Link]

-

Modular synthesis of functional libraries by accelerated SuFEx click chemistry. National Institutes of Health. [Link]

-

NMR and X-ray Diffraction Conformational Study of Guanidines. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

-

4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Current NMR Techniques for Structure-Based Drug Discovery. National Institutes of Health. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

-

Organic Syntheses. [Link]

-

-

-

Organic Syntheses. [Link]

-

-

The crude reaction mixture is poured onto the silica gel plug (Figure 1). A mild vacuum (~10 mmHg) is applied, and the filtrate is collected. The 100 mL round-bottomed flask is rinsed with. Organic Syntheses. [Link]

-

-

Organic Syntheses. [Link]

-

-

This compound. Organic Syntheses. [Link]

Sources

- 1. Synthesis and properties of a series of sterically hindered guanidine bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and properties of a series of sterically hindered guanidine bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of Bis(trimethylsilyl)methyllithium (BTMG)

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformation of bis(trimethylsilyl)methyllithium, commonly abbreviated as BTMG. As a sterically hindered organolithium reagent, the structure of BTMG is highly dependent on its physical state and solvent environment, exhibiting fascinating variations from a monomeric species in the gas phase to a polymeric chain in the solid state, and various aggregated forms in solution. Understanding these structural nuances is paramount for researchers and drug development professionals aiming to harness its reactivity and selectivity in organic synthesis. This guide synthesizes data from gas-phase electron diffraction, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy, supplemented with insights from computational studies, to present a holistic view of BTMG's structural landscape. Detailed experimental and computational protocols are provided to serve as a practical resource for the scientific community.

Introduction: The Significance of Bis(trimethylsilyl)methyllithium

Organolithium reagents are a cornerstone of modern organic synthesis, valued for their potent nucleophilicity and basicity.[1] Among these, bis(trimethylsilyl)methyllithium, [LiCH(SiMe₃)₂], stands out due to the steric bulk imparted by the two trimethylsilyl groups. This steric hindrance modulates its reactivity, often leading to higher selectivity in reactions compared to less bulky alkyllithiums. The applications of BTMG are diverse, ranging from its use in the synthesis of complex organic molecules to serving as a precursor for other organometallic compounds.[2]

The reactivity of an organolithium reagent is intrinsically linked to its aggregation state.[3] The degree of aggregation, in turn, is dictated by the nature of the organic substituent, the solvent, and the presence of any coordinating ligands. BTMG provides a compelling case study in this regard, with its structure dynamically adapting to its environment. A thorough understanding of its monomeric, dimeric, and polymeric forms is therefore not merely of academic interest but is crucial for predicting and controlling its chemical behavior.

This guide will systematically explore the molecular architecture of BTMG, beginning with its simplest form in the gas phase, moving to its complex polymeric structure in the solid state, and finally dissecting its aggregation and conformational dynamics in solution.

The Molecular Structure of BTMG Across Different Phases

The molecular structure of BTMG is not static; it dramatically changes with its physical state. This section details the distinct structural motifs observed in the gas, solid, and solution phases.

Gas Phase: A Monomeric Existence

In the gas phase at elevated temperatures (approximately 413 K), BTMG exists as a monomer.[4][5] This provides the most unperturbed view of the intrinsic geometry of the molecule. Gas-phase electron diffraction (GED) studies have been instrumental in elucidating this structure.[4][6]

The key structural feature of monomeric BTMG is a three-coordinate lithium atom bonded to the central carbon of the bis(trimethylsilyl)methyl ligand. The Si-C-Si plane and the lithium atom define the molecule's core geometry.

Table 1: Key Structural Parameters of Monomeric BTMG in the Gas Phase [4]

| Parameter | Value |

| Bond Lengths (Å) | |

| Li-C | 2.03(6) |

| C-Si | 1.892(2) |

| Si-C (methyl) | 1.877(2) |

| C-H (methine) | 1.108(6) |

| **Bond Angles (°) ** | |

| Si-C-Si | 119.0(1.9) |

| C-Si-C (methyl) | 111.0(1.2) |

| Si-C-H (methine) | 112.3(1.4) |

| Si-C-Li | 115(2) |

The conformation of the two trimethylsilyl groups is nearly eclipsed when viewed down the Si-Si axis, with a slight twist of 9(3)°.[4] This suggests that 1,2-interactions are more significant than 1,3-interactions in determining the preferred conformation in the isolated monomer.[4]

Solid State: A Linear Polymeric Chain

In the crystalline state, BTMG adopts a polymeric structure, a feature not commonly observed for other alkali-metal complexes.[3][4] X-ray diffraction studies on crystals obtained from n-pentane at low temperatures have revealed a linear polymer.[4]

In this polymeric arrangement, the lithium atoms are bridged by the bis(trimethylsilyl)methyl groups. This results in a significant lengthening of the Li-C bond compared to the gas-phase monomer, with distances ranging from 2.14(3) to 2.27(2) Å, averaging 2.19(5) Å.[4] The geometry around the lithium and carbon atoms is also notably different, with C-Li-C angles of approximately 147-152° and Li-C-Li angles around 152-153°.[4]

Experimental Protocol: X-ray Crystallography of BTMG

-

Crystal Growth: Recrystallize BTMG from n-pentane (n-C₅H₁₂) at -30 °C in an inert atmosphere (e.g., under argon or nitrogen) to obtain suitable single crystals. BTMG is pyrophoric and moisture-sensitive, so all handling must be done using Schlenk line or glovebox techniques.[4]

-

Data Collection: Mount a selected crystal on a diffractometer equipped with a low-temperature device. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion and potential degradation.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson synthesis, and refine the atomic positions and thermal parameters using full-matrix least-squares methods.

Solution State: Aggregation and the Influence of Solvents

The structure of BTMG in solution is highly dependent on the nature of the solvent. In non-coordinating solvents like cyclohexane, cryoscopy and NMR DOSY measurements indicate that BTMG exists as a dimer.[7] The formation of dimers is a common feature for many organolithium compounds in hydrocarbon solvents.

The introduction of coordinating solvents, such as tetrahydrofuran (THF) or tetramethylethylenediamine (TMEDA), has a profound impact on the aggregation state of BTMG.

-

In the presence of THF: BTMG forms a dimeric complex, [Li(CH(SiMe₃)₂(THF))]₂.[3][7] The core of this dimer is a planar Li₂C₂ ring, with each lithium atom also coordinated to a THF molecule.[7]

-

In the presence of TMEDA: The stronger chelating ligand TMEDA breaks down the dimer to form a monomeric complex, [Li(CH(SiMe₃)₂)(TMEDA)].[3][7] In this complex, the lithium atom is coordinated to the central carbon of the BTMG ligand and the two nitrogen atoms of the TMEDA molecule.

The deaggregation of BTMG in the presence of coordinating solvents is a key factor in its enhanced reactivity in these media. The monomeric species is generally considered to be more reactive than the aggregated forms.

Workflow for a Computational Study of BTMG Conformation

Caption: Synthesis of BTMG from bis(trimethylsilyl)bromomethane and lithium metal.

Conclusion